

A Technical Guide to D-Glucose-13C-4: Applications in Metabolic Research

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Compound of Interest

Compound Name: *D-Glucose-13C-4*

Cat. No.: *B12415521*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **D-Glucose-13C-4**, a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways. This document details its chemical properties, outlines experimental protocols for its use in metabolic flux analysis, and illustrates the core metabolic pathways it enters.

Core Properties of D-Glucose-13C-4

D-Glucose-13C-4 is a form of D-glucose where the carbon atom at the fourth position has been replaced with the stable isotope carbon-13. This labeling allows for the precise tracking of glucose metabolism through various biochemical pathways without the use of radioactive tracers.

Property	Value	Citations
CAS Number	40762-22-9	[1][2][3]
Molecular Formula	C ₅ ¹³ CH ₁₂ O ₆	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	White to off-white solid	
Applications	Metabolic tracer, internal standard for NMR, GC-MS, and LC-MS	

Experimental Protocols: Metabolic Flux Analysis

Stable isotope-resolved metabolomics (SIRM), particularly using ¹³C-labeled glucose, is a powerful technique to trace the fate of glucose carbons through metabolic pathways. Metabolic Flux Analysis (MFA) utilizes isotopically labeled substrates to map the flow of carbon through the metabolic networks of living cells, providing a quantitative map of reaction fluxes.

In Vivo Dual-Tracer Study in Animal Models

This protocol utilizes both ¹³C-labeled D-glucose as a metabolic tracer and ¹³C-labeled L-glucose as a non-metabolic control to improve the accuracy of metabolic flux calculations by correcting for non-metabolic factors like transport and tissue uptake.

1. Animal Model and Preparation:

- **Animal Model:** C57BL/6J mice (8-10 weeks old) are a common model.
- **Acclimation:** Animals should be acclimated to the experimental conditions for at least one week.
- **Fasting:** A period of fasting (e.g., 6 hours) is typically required before the tracer infusion to achieve a metabolic steady state.

2. Tracer Infusion:

- **Tracer Preparation:** Prepare sterile solutions of ^{13}C -labeled D-glucose and ^{13}C -labeled L-glucose in saline.
- **Administration:** The tracers can be administered via tail vein infusion for steady-state analysis or intraperitoneal (IP) injection for dynamic analysis.

3. Sample Collection:

- **Timeline:** Collect samples at the end of the infusion period for steady-state analysis or at various time points after IP injection for dynamic analysis.
- **Blood Collection:** Collect approximately 100-200 μL of blood into EDTA-coated tubes and immediately place on ice. Centrifuge at $2,000 \times g$ for 10 minutes at 4°C to separate plasma, which is then stored at -80°C .
- **Tissue Collection:** Euthanize the animal and quickly dissect tissues of interest (e.g., liver, muscle, brain). Immediately freeze the tissues in liquid nitrogen and store at -80°C .

4. Metabolite Extraction:

- **Reagents:** 80% Methanol (pre-chilled to -80°C), HPLC-grade water, and chloroform.
- **Procedure:**
 - Weigh approximately 20-50 mg of frozen tissue.
 - Homogenize the tissue in 1 mL of ice-cold 80% methanol.
 - Add 500 μL of ice-cold water and vortex thoroughly.
 - Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C .
 - Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases. The polar phase contains the central carbon metabolites.

5. Analytical Measurement:

- The extracted metabolites are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.

In Vitro Parallel Labeling in Cell Culture

This method uses parallel experiments with D-Glucose- ^{13}C and L-Glucose- ^{13}C to study glucose metabolism in cell lines while controlling for experimental artifacts.

1. Cell Culture:

- **Cell Seeding:** Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
- **Medium:** Use a standard cell culture medium (e.g., DMEM). For the experiment, a glucose-free version of the medium supplemented with dialyzed Fetal Bovine Serum (dFBS) is required.

2. Isotope Labeling:

- The experiment involves two parallel arms. In one, cells are cultured in a medium containing uniformly labeled $[\text{U-}^{13}\text{C}]\text{-D-Glucose}$. In the other, cells are cultured under identical conditions but with $[\text{U-}^{13}\text{C}]\text{-L-Glucose}$.

3. Time Course Sampling and Metabolite Extraction:

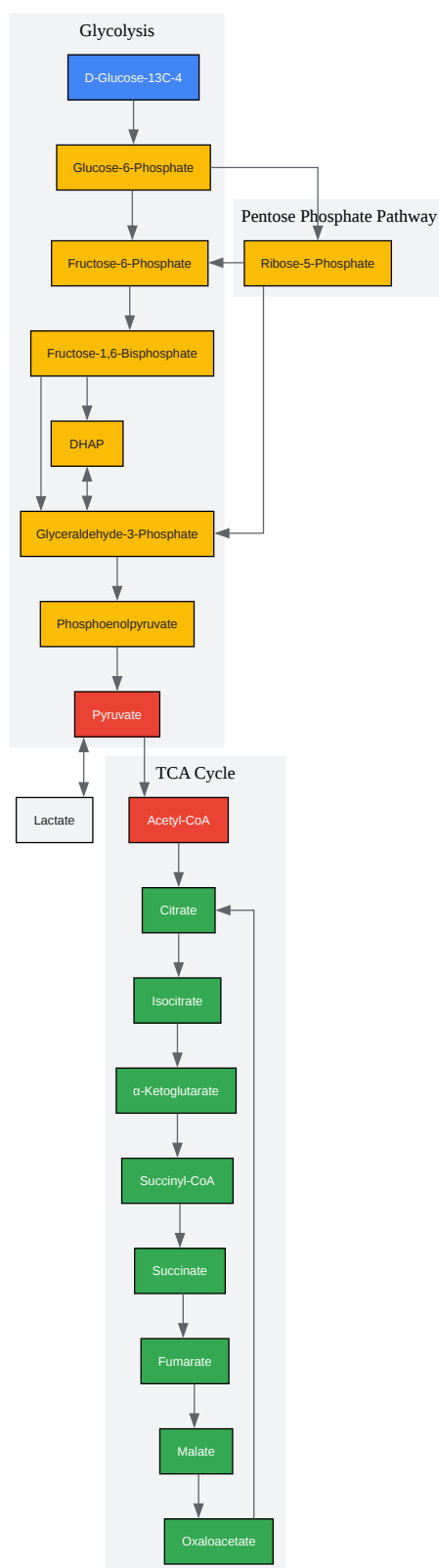
- At defined time points, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
- Scrape the cells in the cold methanol, collect the cell suspension, and centrifuge to pellet protein and cellular debris. The supernatant contains the metabolites.

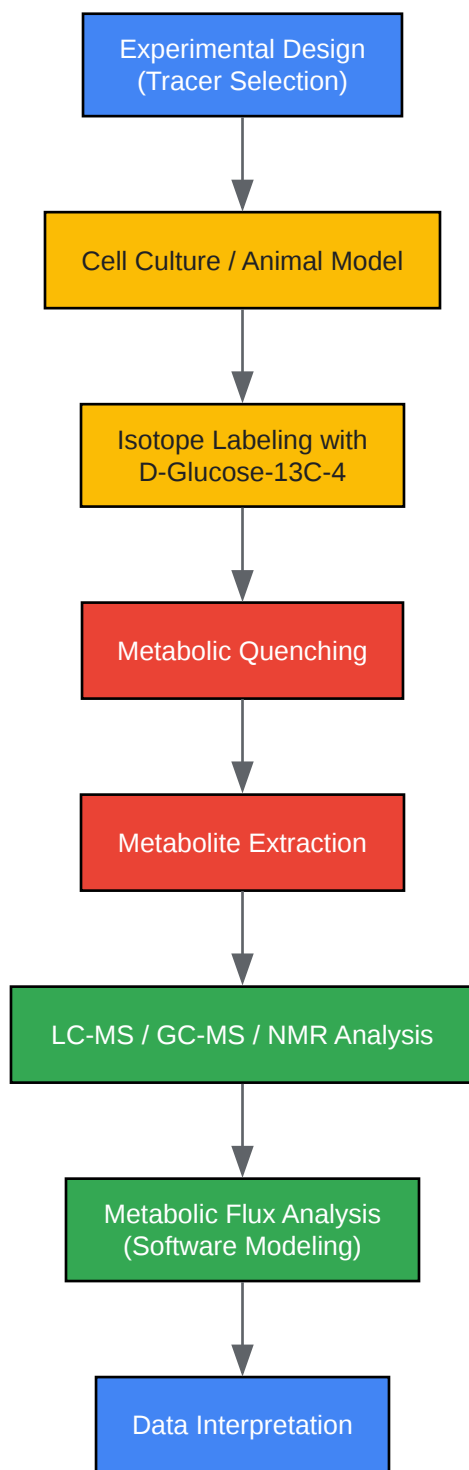
4. Data Analysis:

- The mass isotopologue distributions (MIDs) are measured using high-resolution mass spectrometry. The labeling patterns in the D-glucose arm reveal the metabolic fate of glucose carbons, while the L-glucose arm serves as a negative control, with ^{13}C expected only in the intracellular L-glucose pool and not in downstream metabolites.

Signaling and Metabolic Pathways

D-Glucose-13C-4, once transported into the cell, enters the central carbon metabolism. The ^{13}C label at the fourth carbon position allows researchers to trace its path through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.





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- To cite this document: BenchChem. [A Technical Guide to D-Glucose-13C-4: Applications in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415521#d-glucose-13c-4-cas-number-and-molecular-weight]

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